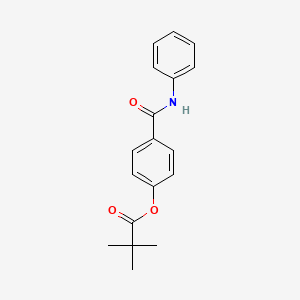

4-(Phenylcarbamoyl)phenyl pivalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Autocatalysis and C-H Bond Activation

4-(Phenylcarbamoyl)phenyl pivalate and similar compounds are utilized in autocatalysis and C-H bond activation processes. Studies show that these compounds participate in catalytic arylation of functional arenes, leveraging autocatalytic processes induced by carboxylic acid coproducts to accelerate the overall reactions. This has implications for synthesizing complex molecules efficiently (Ferrer Flegeau et al., 2011).

Catalysis with Pivalic Acid

Research has demonstrated the use of pivalic acid, closely related to this compound, in palladium-catalyzed benzene arylation. This showcases the role of pivalate anion as a catalytic proton shuttle, facilitating high-yielding direct metalation-arylation reactions of unactivated arenes (Lafrance & Fagnou, 2006).

Stereochemistry Control in Cross-Coupling

The compound has also been employed in stereospecific nickel-catalyzed cross-coupling reactions, where it enables control over the absolute stereochemistry of the resulting products. This has significant implications for the synthesis of enantiomerically pure compounds, crucial in pharmaceutical development (Harris et al., 2013).

Lithiation and Directed Metalation

In synthetic chemistry, derivatives of this compound have been explored for their directing effects in lithiation reactions. This research offers insights into how different substituents and directing groups influence lithiation sites on aromatic compounds, informing strategies for functionalizing aromatic systems (Smith et al., 2018).

Formation of 1,2,4-Triazole Derivatives

Oxidation of related compounds has been shown to lead to the formation of 1,2,4-triazole derivatives. This process, involving structural isomerization and migration of substituent groups, contributes to the understanding of reaction mechanisms and the synthesis of triazole-based compounds, which have various applications in medicinal chemistry and material science (Gostevskii et al., 2020).

Heterometallic Coordination Polymers

Research involving pivalate-based complexes has led to the creation of novel heterometallic coordination polymers. These materials exhibit diverse topologies, sorption, and catalytic properties, highlighting the utility of this compound derivatives in materials science and catalysis (Sotnik et al., 2015).

Propiedades

IUPAC Name |

[4-(phenylcarbamoyl)phenyl] 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-18(2,3)17(21)22-15-11-9-13(10-12-15)16(20)19-14-7-5-4-6-8-14/h4-12H,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLRNCINOQLXTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(benzyloxy)-1-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-indazole](/img/structure/B2990267.png)

![3-allyl-8-(3-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990270.png)

![7-(4-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2990271.png)

![4-[1-[2-(4-Methylphenoxy)ethyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2990273.png)

![5-Chloro-6-[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2990279.png)

![1-(1,3,4,5,11,11a-Hexahydro-[1,4]diazepino[1,2-a]indol-2-yl)-2-chloropropan-1-one](/img/structure/B2990282.png)